molecular formula C22H22N4O2S B2843229 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2191266-84-7

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No. B2843229
CAS RN: 2191266-84-7
M. Wt: 406.5
InChI Key: JIBCVAZZQAZALQ-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Parkinson's Disease Imaging

A study focused on the synthesis of [11C]HG-10-102-01, a compound related to the one , as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research demonstrated the compound's synthesis from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, highlighting its relevance in neurodegenerative disease research and diagnostic imaging (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

Antimicrobial Activity

Research on novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety, closely related to the compound of interest, demonstrated potential antimicrobial activity. This study illustrates the compound's utility in developing new antimicrobial agents (R. Zaki, A. El-Dean, S. M. Radwan, M. A. Ammar, 2020).

Antitumor Activity

A series of morpholinylchalcones, structurally similar to the compound , were synthesized and evaluated for antitumor activity. These compounds, particularly 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, showed promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, underscoring the compound's potential in cancer research (Zeinab A. Muhammad, M. M. Edrees, R. Faty, S. M. Gomha, S. Alterary, Y. Mabkhot, 2017).

Enzyme Inhibition

The compound was part of a study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which evaluated enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The results showed significant inhibition, suggesting the compound's role in the development of enzyme inhibitors (A. Cetin, F. Türkan, E. Bursal, M. Murahari, 2021).

Synthetic Methodology

A study outlined a synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, an intermediate structurally related to the compound of interest. This research provides insights into the synthesis of complex molecules, which is crucial for the development of novel therapeutic agents (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017).

properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(17-7-5-16(6-8-17)19-4-2-14-29-19)26-9-1-3-18-15-23-22(24-20(18)26)25-10-12-28-13-11-25/h2,4-8,14-15H,1,3,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBCVAZZQAZALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)C4=CC=CS4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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